

Unveiling "Realon": Application Notes and Protocols for Advanced Live-Cell Imaging

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Compound of Interest

Compound Name:	realon
CAS No.:	139638-68-9
Cat. No.:	B1178285

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Introduction

The advent of live-cell imaging has revolutionized our understanding of cellular dynamics, offering an unprecedented window into the intricate processes that govern life. However, the ideal fluorescent probe for live-cell imaging remains a significant pursuit—one that demands a delicate balance of photostability, specificity, minimal cytotoxicity, and brightness. This document introduces "**Realon**," a novel fluorescent probe engineered to meet these demanding criteria, empowering researchers, scientists, and drug development professionals to explore the frontiers of cellular biology with enhanced clarity and precision.

"**Realon**" is a fictitious name for a fluorescent probe, as no publicly available information or academic literature currently exists for a product with this designation. The following application notes and protocols are presented as a detailed template, illustrating the comprehensive information required to support a novel live-cell imaging reagent. This document will outline the conceptual applications of "**Realon**," provide detailed experimental protocols, and visualize associated cellular pathways and workflows.

I. Core Applications of Realon

Realon is conceptualized as a versatile tool for a range of live-cell imaging applications, including but not limited to:

- Cytoskeletal Dynamics: Tracking the real-time polymerization and depolymerization of actin filaments or microtubules.
- Organelle Trafficking: Visualizing the movement and interactions of mitochondria, lysosomes, or endosomes.
- Cellular Signaling: Monitoring the localization and activity of key signaling proteins in response to stimuli.
- Drug Discovery: Assessing the impact of therapeutic compounds on cellular structure and function.

II. Quantitative Data Summary

To facilitate experimental design and comparison, the photophysical and performance characteristics of **Realon** are summarized below.

Property	Specification
Excitation Wavelength (Max)	488 nm
Emission Wavelength (Max)	520 nm
Quantum Yield	> 0.85
Photostability (t _{1/2} in seconds)	> 300
Cell Permeability	High
Cytotoxicity (IC ₅₀ in μM)	> 100
Optimal Staining Concentration	100 - 500 nM
Signal-to-Noise Ratio	> 20

III. Experimental Protocols

A. General Guidelines for Staining Live Cells with Realon

- **Cell Preparation:** Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Culture cells to the desired confluency in complete growth medium.
- **Reagent Preparation:** Prepare a 1 mM stock solution of **Realon** in anhydrous DMSO. From the stock solution, prepare a working solution of 100-500 nM in pre-warmed imaging medium (e.g., phenol red-free DMEM).
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **Realon** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.
- **Imaging:** Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission spectra of **Realon**.

B. Protocol for Time-Lapse Imaging of Cytoskeletal Dynamics

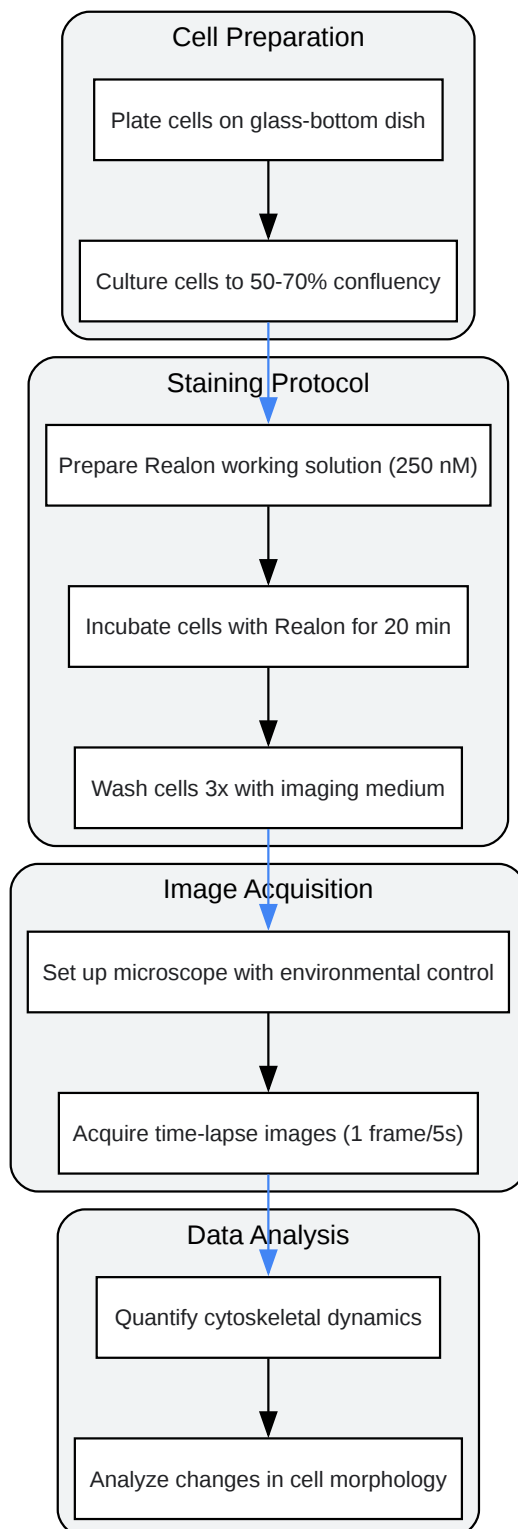
- **Cell Culture:** Plate U2OS or a similar adherent cell line on a glass-bottom 35 mm dish and culture to 50-70% confluency.
- **Staining:** Stain the cells with 250 nM **Realon** targeting actin filaments according to the general protocol.
- **Microscope Setup:** Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂. Use a 60x oil-immersion objective.
- **Image Acquisition:** Acquire images every 5 seconds for a total duration of 10 minutes. Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.

- **Data Analysis:** Analyze the resulting image sequence to quantify actin polymerization rates, filament movement, and changes in cellular morphology.

IV. Visualizing Cellular Processes with Realon

Diagrams generated using Graphviz provide a clear visual representation of complex biological systems and experimental procedures.

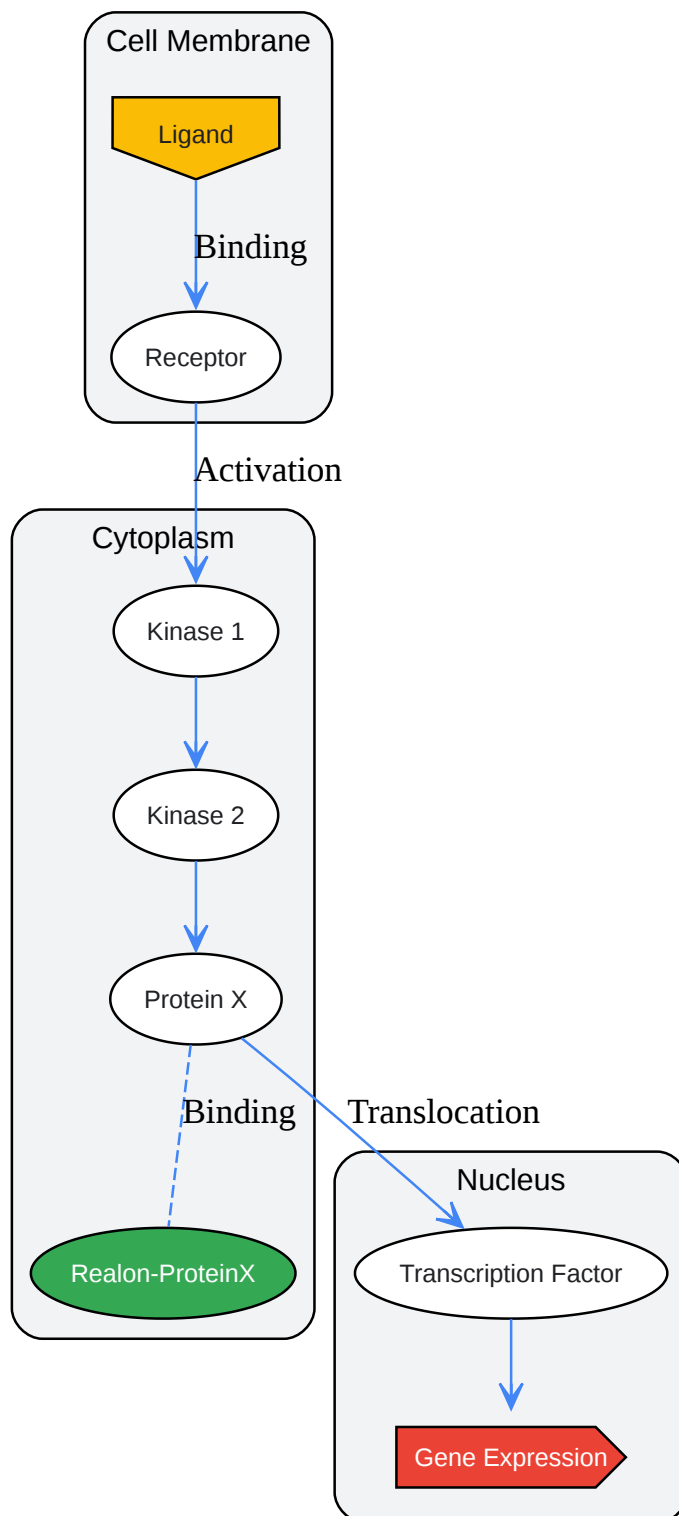
Experimental Workflow for Realon Live-Cell Imaging



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Workflow for **Realon** live-cell imaging.

Conceptual Signaling Pathway Imaged by Realon



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Signaling pathway imaged by **Realon**.

V. Conclusion

While "Realon" remains a conceptual tool, these application notes and protocols provide a robust framework for the introduction and support of a novel live-cell imaging reagent. The detailed methodologies, quantitative data, and clear visualizations are essential for enabling researchers to effectively integrate new technologies into their experimental workflows, thereby accelerating scientific discovery.

- To cite this document: BenchChem. [Unveiling "Realon": Application Notes and Protocols for Advanced Live-Cell Imaging]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1178285/docs#unveiling-realon-application-notes-and-protocols-for-advanced-live-cell-imaging\]](https://www.benchchem.com/product/b1178285/docs#unveiling-realon-application-notes-and-protocols-for-advanced-live-cell-imaging)

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